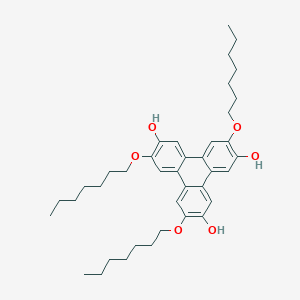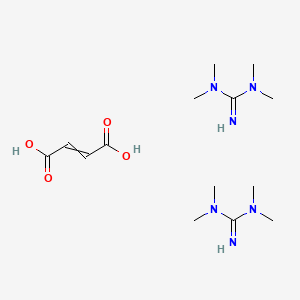![molecular formula C17H36SSi B14187160 tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane CAS No. 833460-58-5](/img/structure/B14187160.png)
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a 1-(methylsulfanyl)dec-1-en-1-yl group attached to a silicon atom. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane typically involves the reaction of a suitable alkene with a silane reagent under specific conditions. One common method involves the hydrosilylation of 1-(methylsulfanyl)dec-1-ene with tert-butyl(dimethyl)silane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Análisis De Reacciones Químicas
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the dec-1-en-1-yl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The silicon atom can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new silicon-containing compounds.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The methylsulfanyl group can undergo oxidation and reduction reactions, while the double bond in the dec-1-en-1-yl group can participate in addition reactions.
Comparación Con Compuestos Similares
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis as protecting groups.
Phenylsilyl compounds: These compounds have a phenyl group attached to the silicon atom and are used in the synthesis of silicon-containing polymers.
Vinylsilyl compounds: These compounds have a vinyl group attached to the silicon atom and are used in the production of silicone rubbers and resins.
The uniqueness of this compound lies in its combination of a tert-butyl group, dimethyl groups, and a 1-(methylsulfanyl)dec-1-en-1-yl group, which imparts specific reactivity and properties that are valuable in various applications.
Propiedades
Número CAS |
833460-58-5 |
|---|---|
Fórmula molecular |
C17H36SSi |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1-methylsulfanyldec-1-enyl)silane |
InChI |
InChI=1S/C17H36SSi/c1-8-9-10-11-12-13-14-15-16(18-5)19(6,7)17(2,3)4/h15H,8-14H2,1-7H3 |
Clave InChI |
LVPADOCVUNMFIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C([Si](C)(C)C(C)(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)

![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)



![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)


